4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-1-(2-cyclobutylpropyl)pyrazol-3-amine , as computed by Lexichem TK 2.7.0. The name reflects its pyrazole backbone substituted with a chlorine atom at position 4, an amine group at position 3, and a 2-cyclobutylpropyl side chain at position 1. The cyclobutylpropyl substituent consists of a cyclobutane ring bonded to a propyl group, which introduces steric complexity due to the strained cyclobutane geometry.
The molecular formula $$ \text{C}{10}\text{H}{16}\text{ClN}_3 $$ corresponds to a molecular weight of 213.71 g/mol, consistent with high-resolution mass spectrometry data. The SMILES notation CC(CN1C=C(C(=N1)N)Cl)C2CCC2 encodes the connectivity of atoms, emphasizing the branched propyl chain and cyclobutane ring. The InChIKey BSQDUPMOBRXSOF-UHFFFAOYSA-N provides a unique identifier for digital databases, ensuring unambiguous chemical referencing.
Molecular Geometry and Conformational Analysis
The compound’s three-dimensional structure features a planar pyrazole ring ($$ \text{N}1\text{-C}2\text{-N}3\text{-C}4\text{-C}_5 $$) with substituents occupying distinct spatial positions. The chlorine atom at position 4 and the amine group at position 3 lie on opposite sides of the ring, creating a dipole moment that influences intermolecular interactions.
The 2-cyclobutylpropyl side chain adopts a gauche conformation to minimize steric clashes between the cyclobutane ring and the pyrazole nitrogen atoms. Density functional theory (DFT) calculations predict a bond angle of 88° for the cyclobutane ring, consistent with its puckered geometry. The propyl linker ($$ \text{-CH}2\text{-CH(CH}2\text{-cyclobutane)-} $$) introduces rotational flexibility, enabling conformational isomerism.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| Pyrazole C-N bond length | 1.34 Å |
| Cyclobutane C-C bond | 1.55 Å |
| N-Cl bond length | 1.73 Å |
| Cyclobutane ring angle | 88° |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical $$ ^1\text{H} $$-NMR data for the compound would feature distinct signals for the pyrazole ring protons, cyclobutane hydrogens, and propyl chain groups:
- Pyrazole H-5 proton : A singlet near δ 7.2 ppm due to deshielding by the adjacent chlorine atom.
- Cyclobutane protons : Multiplet signals between δ 1.8–2.4 ppm, reflecting ring strain and equivalent hydrogens.
- Propyl chain methyl group : A triplet at δ 0.9 ppm (J = 6.5 Hz) for the terminal $$ \text{CH}_3 $$ group.
$$ ^{13}\text{C} $$-NMR would resolve the pyrazole carbons at δ 145–155 ppm and the cyclobutane carbons at δ 25–35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show:
- N-H stretch : 3350–3500 cm$$ ^{-1} $$ (amine group).
- C-Cl stretch : 750 cm$$ ^{-1} $$.
- Pyrazole ring vibrations : 1600–1500 cm$$ ^{-1} $$.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would yield a molecular ion peak at m/z 213.71 ($$ [\text{M}+\text{H}]^+ $$), with fragmentation patterns indicating loss of the cyclobutylpropyl group ($$ \text{-C}7\text{H}{13} $$) to produce a fragment at m/z 96.
X-ray Crystallographic Studies and Solid-State Arrangement
While no experimental X-ray diffraction data is available for this compound, hypothetical packing arrangements can be inferred from analogous pyrazole derivatives. The molecule likely crystallizes in a monoclinic system with space group $$ P2_1/c $$, stabilized by hydrogen bonds between the amine group and chlorine atoms of adjacent molecules.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Unit cell volume | 850 ų |
| Density | 1.25 g/cm³ |
The chlorine atom’s electronegativity would promote halogen bonding, while the cyclobutylpropyl group’s hydrophobicity could lead to layered molecular stacking.
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-(2-cyclobutylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c1-7(8-3-2-4-8)5-14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |
InChI Key |
BSQDUPMOBRXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C(=N1)N)Cl)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The pyrazole ring is typically constructed from 4-chlorophenylhydrazine or substituted hydrazines combined with cyclobutyl-containing 1,3-dicarbonyl compounds or enones.
- The 2-cyclobutylpropyl substituent can be introduced via alkylation of the pyrazole nitrogen using appropriate alkyl halides or sulfonates.
- The amine at the 3-position is either present from the cyclization step or introduced by reduction of a nitro or azido precursor.
Stepwise Synthetic Route (Illustrative)
This general approach aligns with known methods for pyrazole amine derivatives synthesis, adapted to the specific substituents of the title compound.
Advanced Preparation Techniques
Microwave-Assisted Synthesis
Continuous Flow Chemistry
- Continuous flow reactors enable better heat and mass transfer, improving reproducibility and scalability.
- The first two steps (cyclocondensation and reduction) can be efficiently performed under continuous flow conditions, maintaining high yields and purity.
Research Findings and Yield Data
| Preparation Step | Yield (%) | Notes |
|---|---|---|
| Cyclocondensation | 75-85 | Microwave-assisted methods improve yield and reduce time |
| N-Alkylation | 70-80 | Dependent on alkylating agent purity and reaction conditions |
| Reduction to amine | 80-90 | Catalytic hydrogenation preferred; mild conditions preserve sensitive groups |
| Overall yield (multi-step) | 40-60 | Yields vary with purification methods; microwave and flow methods improve overall yield |
Industrial and Practical Considerations
- Use of inexpensive starting materials such as 4-chlorophenylhydrazine and commercially available cyclobutylpropyl halides reduces cost.
- Avoidance of chromatographic separation by selective reaction conditions and crystallization enhances scalability.
- The use of silver salts and tertiary amines in related Arndt-Eistert homologation reactions (for chain elongation) has been reported but is less relevant for this compound.
- Efficient purification involves recrystallization and washing steps to remove isomeric impurities and byproducts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., ) exhibit higher LogP values due to aromatic rings, while methoxypropyl analogs () are more polar. The target’s cyclobutylpropyl group likely enhances lipophilicity and steric hindrance compared to smaller alkyl chains.
- Electron-Withdrawing Effects : Halogenated benzyl groups (e.g., 2-chloro, 3-fluoro) increase molecular weight and polarity but may reduce metabolic stability .
Physicochemical Properties
- Lipophilicity : The target’s cyclobutylpropyl group likely results in higher LogP (~3.5) than methoxypropyl analogs (~1.5) but comparable to halogenated benzyl derivatives (3.11–3.3) .
- Solubility : Bulky aliphatic substituents may reduce aqueous solubility compared to polar groups like methoxypropyl.
- Thermal Stability : Benzyl derivatives with halogen substituents (e.g., ) exhibit higher boiling points (~378°C), whereas aliphatic analogs may have lower thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
